N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-5-(thiophen-2-yl)isoxazole-3-carboxamide
Description
This compound features a hybrid heterocyclic scaffold combining isoxazole-3-carboxamide, pyrimidine, benzodioxole, and thiophene moieties (Figure 1). The thiophene substituent may modulate lipophilicity and metabolic stability.
Properties
IUPAC Name |
N-[6-(1,3-benzodioxol-5-ylmethoxy)pyrimidin-4-yl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O5S/c25-20(13-7-16(29-24-13)17-2-1-5-30-17)23-18-8-19(22-10-21-18)26-9-12-3-4-14-15(6-12)28-11-27-14/h1-8,10H,9,11H2,(H,21,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASCZYUNFLCWYOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)COC3=NC=NC(=C3)NC(=O)C4=NOC(=C4)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-5-(thiophen-2-yl)isoxazole-3-carboxamide, a compound characterized by its complex structure, has garnered attention for its potential biological activities. This article reviews the existing literature regarding its biological effects, focusing on anticancer, anti-inflammatory, and antimicrobial properties.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 432.45 g/mol. Its structure features a benzo[d][1,3]dioxole moiety, which is known for its pharmacological significance.
| Property | Value |
|---|---|
| Molecular Formula | C20H16N4O4S |
| Molecular Weight | 432.45 g/mol |
| Purity | Typically 95% |
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with similar structures have shown cytotoxic effects against various cancer cell lines. A study highlighted that these compounds can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation .
Case Study:
In a study involving human cancer cell lines, the compound was tested for its ability to inhibit cell growth. The results demonstrated a dose-dependent decrease in viability, with IC50 values indicating potent activity against breast and colon cancer cells .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. Isoxazole derivatives have been reported to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α. These effects are crucial in conditions characterized by chronic inflammation, including cancer and autoimmune diseases .
Research Findings:
In vivo models showed that treatment with the compound significantly reduced carrageenan-induced paw edema in mice, suggesting its potential as an anti-inflammatory agent .
Antimicrobial Activity
While the primary focus has been on anticancer and anti-inflammatory effects, some studies have also assessed the antimicrobial activity of similar compounds. Limited activity was observed against certain bacterial strains, indicating that while not primarily an antimicrobial agent, there may be some effectiveness worth exploring further .
The proposed mechanism of action for this compound includes:
- Microtubule Interaction: The compound may disrupt microtubule dynamics, leading to cell cycle arrest.
- Caspase Activation: Induction of apoptosis through caspase activation pathways.
- Cytokine Modulation: Inhibition of pro-inflammatory cytokine production.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues and Key Differences
The following compounds share partial structural homology with the target molecule:
Table 1: Structural and Functional Comparison
Core Heterocycle Comparisons
Pyrimidine vs. Pyridazine () :
The target compound’s pyrimidine core (two nitrogens at positions 1 and 3) offers distinct electronic properties compared to pyridazine (two adjacent nitrogens). Pyrimidines are more common in kinase inhibitors due to improved π-stacking with ATP-binding pockets, whereas pyridazines may exhibit altered solubility and metabolic stability .- Isoxazole vs. Thiazole-containing analogs (e.g., compound 74) may exhibit stronger metal-binding capacity, which could influence enzyme inhibition .
Substituent Effects
Benzodioxole Derivatives :
Both the target compound and ’s analog incorporate benzodioxole, a privileged scaffold in CNS-targeting drugs. The methoxy linker in the target compound may enhance membrane permeability compared to the thioethyl linker in .- Thiophene vs. In contrast, pyridine substituents (e.g., in ) enhance aqueous solubility but may reduce metabolic stability due to susceptibility to oxidation .
Research Implications
While structural data are abundant in the evidence, comparative bioactivity or pharmacokinetic studies are absent. Key hypotheses for further investigation:
The pyrimidine-isoxazole core may offer superior target selectivity over thiazole analogs.
The benzodioxole-methoxy group could enhance bioavailability compared to bulkier substituents (e.g., pyrrolidin-1-yl in compound 74) .
Thiophene’s lipophilicity may improve CNS penetration relative to pyridine derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
